(s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole
Overview
Description
(s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole is a chiral compound featuring a benzimidazole core substituted with a tert-butyl group and an amine moiety
Mechanism of Action
Target of Action
Compounds with a tert-butyl group are known to have a unique reactivity pattern and find large applications in synthetic organic chemistry .
Mode of Action
The tert-butyl group is known to be involved in various chemical transformations . For instance, a method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
Compounds with a tert-butyl group are known to have certain advantages in pharmaceutical applications, such as increased solubility of hydrophobic drugs .
Result of Action
The tert-butyl group is known to have a unique reactivity pattern and its introduction into various organic compounds has been achieved .
Action Environment
The use of tert-butyl nitrite (tbn) under solvent-free conditions has been reported, suggesting that the reaction environment can influence the efficiency and yield of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
(s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The benzimidazole core can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, hydrogenated benzimidazoles, and substituted benzimidazoles.
Scientific Research Applications
(s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Known for its use in asymmetric synthesis and as a chiral auxiliary.
tert-Butyl Esters: Widely used in organic synthesis for the protection of carboxylic acids.
Uniqueness
(s)-(-)-2-(alpha-(t-Butyl)methanamine)-1h-benzimidazole is unique due to its combination of a benzimidazole core with a tert-butyl group and an amine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2,2-dimethylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-12(2,3)10(13)11-14-8-6-4-5-7-9(8)15-11/h4-7,10H,13H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFNABLHDUXEKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NC2=CC=CC=C2N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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